molecular formula C8H6ClN B3267258 3-Chloro-3-phenyldiazirine CAS No. 4460-46-2

3-Chloro-3-phenyldiazirine

Cat. No.: B3267258
CAS No.: 4460-46-2
M. Wt: 151.59 g/mol
InChI Key: FJEDIFSMLMJNEZ-UHFFFAOYSA-N
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Description

3-Chloro-3-phenyldiazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom, with a chlorine atom and a phenyl group attached to the carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the formation of carbenes upon photolysis or thermolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-3-phenyldiazirine can be synthesized through a multi-step process involving the reaction of phenylhydrazine with chloroform in the presence of a base, followed by oxidation and cyclization . The reaction conditions typically involve:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Oxidizing Agent: Sodium hypochlorite or bleach

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes using larger reaction vessels, automated control systems for temperature and reagent addition, and ensuring proper handling and disposal of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-phenyldiazirine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Photolysis/Thermolysis: Chlorophenylcarbene

    Cyclopropanation: Cyclopropane derivatives

    Substitution: Substituted phenyl diazirines

Mechanism of Action

The primary mechanism of action for 3-chloro-3-phenyldiazirine involves the generation of chlorophenylcarbene upon exposure to UV light or heat. This carbene can then participate in various chemical reactions, including insertion into C-H bonds, addition to double bonds, and formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-3-phenyldiazirine is unique due to its specific reactivity and the nature of the chlorophenylcarbene intermediate it forms. The presence of the chlorine atom influences the stability and reactivity of the carbene, making it distinct from other diazirine compounds .

Properties

IUPAC Name

2-chloro-2-phenylazirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8(6-10-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEDIFSMLMJNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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